molecular formula C8H5BrFNO B7939910 2-(4-Bromo-3-fluorophenoxy)acetonitrile CAS No. 1443348-13-7

2-(4-Bromo-3-fluorophenoxy)acetonitrile

Cat. No.: B7939910
CAS No.: 1443348-13-7
M. Wt: 230.03 g/mol
InChI Key: CDBDMRVKAQNKJL-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenoxy)acetonitrile is a halogenated aromatic compound featuring a phenoxy group (oxygen-linked phenyl ring) substituted with bromine at the 4-position and fluorine at the 3-position, attached to an acetonitrile moiety. The compound’s molecular formula is C₈H₅BrFNO, with a calculated molar mass of 238.03 g/mol. The bromine and fluorine substituents are electron-withdrawing groups, influencing its electronic properties and reactivity. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical intermediates, due to the versatility of the nitrile group and halogen substituents .

Properties

IUPAC Name

2-(4-bromo-3-fluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBDMRVKAQNKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267982
Record name Acetonitrile, 2-(4-bromo-3-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443348-13-7
Record name Acetonitrile, 2-(4-bromo-3-fluorophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443348-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-(4-bromo-3-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)acetonitrile typically involves the reaction of 4-bromo-3-fluorophenol with acetonitrile in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Catalyst: Copper(I) iodide or palladium(II) acetate

    Solvent: Dimethylformamide or dimethyl sulfoxide

    Temperature: 80-120°C

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenoxy ring can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

    Oxidation: Formation of phenoxyquinones or other oxygenated derivatives.

    Reduction: Formation of phenoxyethylamines.

Scientific Research Applications

2-(4-Bromo-3-fluorophenoxy)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The acetonitrile group may also play a role in modulating its chemical reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 2-(4-Bromo-3-fluorophenoxy)acetonitrile, highlighting differences in substituents, molecular formulas, and molar masses:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions/Functional Groups Key References
This compound (target) C₈H₅BrFNO 238.03 (calculated) 4-Br, 3-F on phenoxy -
2-(3-Bromo-4-fluorophenyl)acetonitrile C₈H₅BrFN 214.03 3-Br, 4-F on phenyl (direct attachment)
2-(4-Bromo-2-formylphenoxy)acetonitrile C₉H₆BrNO₂ 240.05 4-Br, 2-formyl on phenoxy
2-(4-Bromo-3-methylphenyl)acetonitrile C₉H₈BrN 218.07 4-Br, 3-CH₃ on phenyl
2-[3-Bromo-5-ethoxy-4-(trifluoroethoxy)phenyl]acetonitrile C₁₂H₁₁BrF₃NO₂ 354.12 3-Br, 5-OCH₂CH₃, 4-OCH₂CF₃
2-(4-Bromo-2-(trifluoromethoxy)phenyl)acetonitrile C₉H₅BrF₃NO 296.04 4-Br, 2-OCF₃ on phenyl
2-(3-Bromo-4-methoxyphenyl)acetonitrile C₉H₈BrNO 242.07 3-Br, 4-OCH₃ on phenyl

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromine and fluorine in the target compound reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance compared to analogs with electron-donating groups (e.g., methyl or methoxy in ). Phenoxy vs. Phenyl Linkage: The oxygen atom in the phenoxy group increases polarity and may improve solubility in polar solvents compared to directly attached phenyl analogs (e.g., C₈H₅BrFN in ).

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s molar mass (238.03 g/mol) is intermediate among analogs. Higher masses are observed in compounds with bulky substituents (e.g., trifluoroethoxy in : 354.12 g/mol). Phenoxy-linked compounds (e.g., ) generally exhibit higher polarity than phenyl analogs due to the oxygen atom.
  • Melting/Boiling Points: EWGs like Br and F typically elevate melting points compared to non-halogenated analogs.

Electronic and Reactivity Profiles

  • HOMO-LUMO Analysis :

    • In related compounds (e.g., coumarin-acetonitrile derivatives), EWGs lower HOMO energies, reducing nucleophilicity. The target’s HOMO-LUMO gap is likely narrower than methyl-substituted analogs, favoring charge-transfer interactions .
    • The trifluoromethoxy group in introduces strong inductive effects, further stabilizing the LUMO compared to the target’s fluorine substituent.
  • Reactivity in Synthesis: The nitrile group enables reactions such as hydrolysis to carboxylic acids or conversion to tetrazoles. Bromine at the 4-position allows for cross-coupling reactions (e.g., Suzuki-Miyaura), similar to analogs in . Phenoxy-linked compounds (target and ) may undergo nucleophilic aromatic substitution more readily than phenyl analogs due to increased ring activation by the oxygen atom.

Biological Activity

2-(4-Bromo-3-fluorophenoxy)acetonitrile is an organic compound characterized by its unique structural features, including a phenoxy ring substituted with both bromo and fluoro groups, linked to an acetonitrile moiety. Its molecular formula is C₈H₅BrFNO. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in anti-inflammatory and anticancer contexts. The presence of halogen substituents significantly influences its biological activity, making it a subject of extensive research.

The synthesis of this compound typically involves the nucleophilic substitution of 4-bromo-3-fluorophenol with acetonitrile. This reaction can be optimized through various synthetic methodologies to enhance yield and purity. The unique arrangement of the bromo and fluoro groups contributes to its reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, potentially through the modulation of pro-inflammatory cytokines.
  • Anticancer Activity : Investigations into its anticancer effects have shown promising results, with the compound demonstrating cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. The bromo and fluoro substituents enhance its binding affinity and selectivity towards these targets, which may lead to novel therapeutic applications.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines such as A549 (lung cancer) and DU145 (prostate cancer). These studies revealed that:

  • Cytotoxicity : The compound exhibited dose-dependent cytotoxic effects, significantly reducing cell viability at higher concentrations.
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis in treated cells, as evidenced by Annexin V-FITC/PI staining.

In Vivo Studies

Preclinical models have also been employed to assess the efficacy of this compound in vivo. In a mouse model of breast cancer:

  • Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The tumor inhibition rate exceeded 40%, comparable to established anticancer agents.
  • Mechanistic Insights : Histological analyses indicated reduced expression of proliferation markers (Ki67) and increased apoptotic activity in tumor tissues.

Comparative Analysis

To better understand the significance of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameMolecular FormulaSimilarity Score
2-(3-Bromo-4-fluorophenyl)acetonitrileC₈H₅BrFN0.86
2-(2-Bromo-5-fluorophenyl)acetonitrileC₈H₅BrFN0.84
4-Bromo-3-fluorophenylacetonitrileC₈H₅BrFN0.84

This table highlights the unique positioning of substituents in this compound, which may contribute to its distinct biological activity compared to its analogs.

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